4-(1,2-dimethyl-1H-indol-3-yl)-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine
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Overview
Description
4-(1,2-dimethyl-1H-indol-3-yl)-3,4-dihydro[1,3,5]triazino[1,2-a][1,3]benzimidazol-2-amine is a complex heterocyclic compound that features both indole and benzimidazole moieties These structures are known for their significant biological activities and are commonly found in various natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,2-dimethyl-1H-indol-3-yl)-3,4-dihydro[1,3,5]triazino[1,2-a][1,3]benzimidazol-2-amine typically involves multi-step reactions starting from readily available precursors. One common approach is to first synthesize the indole and benzimidazole intermediates separately, followed by their coupling under specific conditions.
Synthesis of Indole Intermediate: The indole moiety can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Synthesis of Benzimidazole Intermediate: The benzimidazole ring can be formed by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic or basic conditions.
Coupling Reaction: The final step involves the coupling of the indole and benzimidazole intermediates with a triazine derivative under controlled conditions, such as the presence of a catalyst and specific temperature and pressure settings.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(1,2-dimethyl-1H-indol-3-yl)-3,4-dihydro[1,3,5]triazino[1,2-a][1,3]benzimidazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
4-(1,2-dimethyl-1H-indol-3-yl)-3,4-dihydro[1,3,5]triazino[1,2-a][1,3]benzimidazol-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(1,2-dimethyl-1H-indol-3-yl)-3,4-dihydro[1,3,5]triazino[1,2-a][1,3]benzimidazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like tryptophan and serotonin, which also contain the indole moiety.
Benzimidazole Derivatives: Compounds such as omeprazole and albendazole, which feature the benzimidazole ring.
Uniqueness
4-(1,2-dimethyl-1H-indol-3-yl)-3,4-dihydro[1,3,5]triazino[1,2-a][1,3]benzimidazol-2-amine is unique due to its combination of indole and benzimidazole structures, which may confer distinct biological activities and therapeutic potential not found in simpler analogs.
Properties
Molecular Formula |
C19H18N6 |
---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
4-(1,2-dimethylindol-3-yl)-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine |
InChI |
InChI=1S/C19H18N6/c1-11-16(12-7-3-5-9-14(12)24(11)2)17-22-18(20)23-19-21-13-8-4-6-10-15(13)25(17)19/h3-10,17H,1-2H3,(H3,20,21,22,23) |
InChI Key |
YBHNQXMURADGAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C3N=C(NC4=NC5=CC=CC=C5N34)N |
Origin of Product |
United States |
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